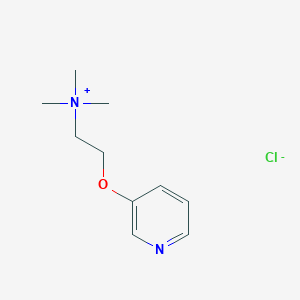![molecular formula C12H10F3NO3 B12577870 L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- CAS No. 291763-97-8](/img/structure/B12577870.png)
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is a chemical compound that belongs to the class of proline derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to the proline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives.
Aplicaciones Científicas De Investigación
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein folding.
Mecanismo De Acción
The mechanism by which L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The parent compound without the trifluoromethyl group.
4-Fluoroproline: A derivative with a fluorine atom instead of the trifluoromethyl group.
5-Oxo-L-Proline: A similar compound lacking the phenyl and trifluoromethyl groups.
Uniqueness
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics can enhance the efficacy and safety of the final products .
Propiedades
Número CAS |
291763-97-8 |
|---|---|
Fórmula molecular |
C12H10F3NO3 |
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
(2S,3R)-5-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)7-3-1-6(2-4-7)8-5-9(17)16-10(8)11(18)19/h1-4,8,10H,5H2,(H,16,17)(H,18,19)/t8-,10+/m1/s1 |
Clave InChI |
PGVPEVFNYCOEBE-SCZZXKLOSA-N |
SMILES isomérico |
C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)


![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
